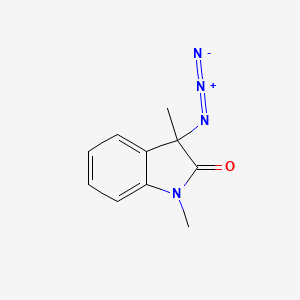

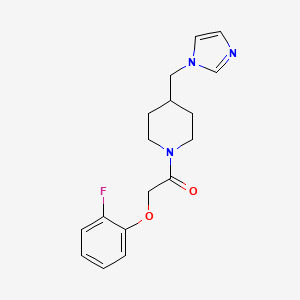

![molecular formula C19H15N5O2S B2810221 N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide CAS No. 1114600-37-1](/img/structure/B2810221.png)

N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of “N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide” is unique and complex, contributing to its diverse applications in scientific research.Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Scientific Research Applications

Synthesis and Derivative Formation

- Compounds similar to N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide have been synthesized and tested for various pharmacological properties. For example, the synthesis of related 1,3,4-thiadiazole derivatives and their analgesic and anti-inflammatory activities have been explored (Santagati et al., 1994).

Antimicrobial and Antibacterial Evaluation

- Studies have been conducted on related compounds for their antimicrobial and antibacterial activities. For instance, certain 3,4-dihydro-4-oxo-1,2,3-benzotriazines that incorporate 1,2,4-triazolo[4,3-c]quinazoline or thiazole showed good potency as antibacterial agents (Gineinah, 2001).

Characterization and Complex Formation

- The characterization of similar compounds, like the synthesis of thiadiazolobenzamide and its Ni and Pd complexes, has been achieved through various spectroscopic methods. These studies help in understanding the structural and chemical properties of such compounds (Adhami et al., 2012).

Potential Anticonvulsant Applications

- Research on quinazolin-4(3H)-ones derivatives with a thiadiazole structure, similar to the compound , has indicated potential anticonvulsant properties. These studies contribute to the development of new therapeutic agents for neurological conditions (Archana, Srivastava, & Kumar, 2002).

Anticancer Activity

- Some compounds structurally similar to this compound have shown promising anticancer activity. Research in this area is significant for the development of new chemotherapeutic agents (Joseph et al., 2010).

Nematocidal Activity

- Novel derivatives containing 1,3,4-thiadiazole amide group have been synthesized and evaluated for nematocidal activities, indicating potential agricultural applications (Liu et al., 2022).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazoles, have been shown to possess various biological profiles, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .

Mode of Action

It is known that 1,3,4-thiadiazoles, which are structurally similar, have a variety of biological effects, including antimicrobial, antituberculosis, anticonvulsant, and even pesticide activities .

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways, leading to their diverse biological effects .

Pharmacokinetics

The unique molecular structure of this compound makes it a promising candidate for drug development.

Result of Action

Compounds with similar structures have been shown to have various pharmaceutical activities, including antibacterial, antituberculosis, fungicidal, antitumor, herbicidal, analgesic, antiviral, and pesticidal activity .

Action Environment

The synthesis of similar compounds has been carried out under various conditions, suggesting that the action of these compounds may be influenced by environmental factors .

Properties

IUPAC Name |

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-prop-2-enylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2S/c1-2-11-20-16(25)12-7-9-13(10-8-12)21-18-23-24-17(26)14-5-3-4-6-15(14)22-19(24)27-18/h2-10H,1,11H2,(H,20,25)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQZQOBMOPNMHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

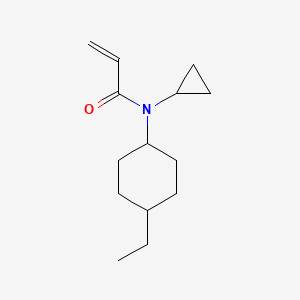

![5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2810143.png)

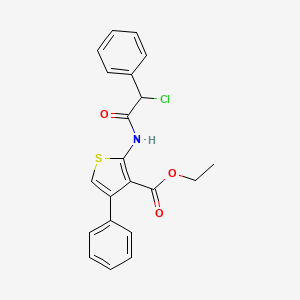

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B2810144.png)

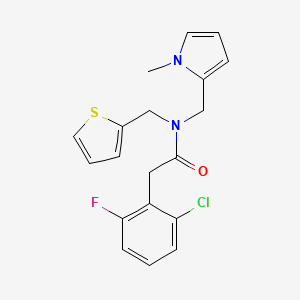

![(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B2810150.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2810154.png)

![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2810160.png)

![2-[(3R)-1-Prop-2-enoylpyrrolidin-3-yl]acetic acid](/img/structure/B2810161.png)